Scientific Field: Fluorescence Spectroscopy
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” has been used in the synthesis of pyrene conjugated 2,6-di-ortho-tolylpyridine and 2,6-di-para-tolylpyridine structural isomers.
Methods of Application: The synthesis of these probes was achieved efficiently through a multicomponent Chichibabin pyridine synthesis reaction.
Scientific Field: Material Science
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” can be used in R&D studies for the development of advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays.
Scientific Field: Pharmaceutical Chemistry
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” may be used as a pharmaceutical intermediate.
Scientific Field: Organic Chemistry
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” can be used in the synthesis of fluorescent probes.
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” can be used in R&D studies for the development of advanced display technologies.
Scientific Field: Inorganic Chemistry
Application Summary: “5-Methyl-2-(p-tolyl)pyridine” can be used in the synthesis of chloro complexes of nickel, copper, and cobalt.
5-Methyl-2-(p-tolyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a methyl group and a para-tolyl group. Its molecular formula is C₁₃H₁₃N, and it has a molecular weight of 183.25 g/mol. The compound features a nitrogen atom in the pyridine ring, which contributes to its basicity and potential reactivity in various
The biological activity of 5-Methyl-2-(p-tolyl)pyridine has been explored in relation to its potential as a pharmaceutical agent. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are important for drug metabolism. Its ability to modulate these enzymes suggests potential applications in drug development, particularly in enhancing the bioavailability of co-administered drugs by inhibiting their metabolism .
The synthesis of 5-Methyl-2-(p-tolyl)pyridine can be achieved through several methods:
5-Methyl-2-(p-tolyl)pyridine has several applications, particularly in:
Interaction studies have demonstrated that 5-Methyl-2-(p-tolyl)pyridine can influence metabolic pathways involving cytochrome P450 enzymes. These interactions can lead to altered pharmacokinetics for drugs metabolized by these enzymes, highlighting its significance in drug-drug interaction studies. Understanding these interactions is crucial for predicting adverse effects and optimizing therapeutic regimens involving this compound .
Several compounds share structural similarities with 5-Methyl-2-(p-tolyl)pyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
2-(p-Tolyl)pyridine | C₁₂H₁₁N | 1.00 | Lacks methyl substitution at position 5 |
2-(3,5-Dimethylphenyl)pyridine | C₁₂H₁₃N | 1.00 | Contains two methyl groups on the phenyl ring |
5-Ethyl-2-(p-tolyl)pyridine | C₁₄H₁₅N | 0.97 | Ethyl group substitution instead of methyl |
4-Methyl-2-(p-tolyl)pyridine | C₁₃H₁₃N | 0.97 | Methyl group at position 4 instead of 5 |
These compounds exhibit variations in substituents that significantly influence their chemical behavior and biological activity, making them unique despite their structural similarities.
The synthesis of 5-Methyl-2-(p-tolyl)pyridine can be approached through several well-established methodologies, each offering distinct advantages and limitations. This section provides a comprehensive examination of the primary synthetic routes, with particular emphasis on transition metal-catalyzed cross-coupling approaches, heterocyclic condensation reactions, microwave-assisted synthetic routes, and purification techniques.
Transition metal-catalyzed cross-coupling reactions represent one of the most versatile and widely utilized methodologies for the synthesis of substituted pyridines, including 5-Methyl-2-(p-tolyl)pyridine. These reactions offer excellent functional group tolerance and high regioselectivity under relatively mild conditions [1] [2].
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as the predominant method for forming carbon-carbon bonds in pharmaceutical synthesis [3]. For 5-Methyl-2-(p-tolyl)pyridine synthesis, this approach typically involves the coupling of a 2-halopyridine derivative with a p-tolylboronic acid or ester. Research has demonstrated that 2-tributylstannylpyridine can be successfully coupled with 1-bromo-2-methylbenzene using tetrakis(triphenylphosphine)palladium(0) as catalyst in toluene under reflux conditions for 72 hours, achieving yields of 66% [4].
The reaction conditions typically require an inert atmosphere (argon or nitrogen), elevated temperatures (reflux in toluene at approximately 110°C), and extended reaction times. The mechanism involves oxidative addition of the aryl halide to the palladium(0) center, transmetalation with the organoborane, and reductive elimination to form the desired biaryl product while regenerating the palladium catalyst [5].
Alternative Palladium-Catalyzed Approaches
More recent developments have focused on overcoming the notorious challenges associated with 2-pyridyl boronates, which are known for their poor stability and low reaction efficiency [6] [7]. Innovative solutions include the use of pyridine-2-sulfinates as nucleophilic coupling partners, which provide a cross-coupling process of exceptional scope and utility [7]. These sulfinates demonstrate stability and straightforward preparation, making them superior alternatives to traditional boronate reagents.
Copper-Mediated Cross-Coupling Systems
Copper-catalyzed methodologies offer complementary reactivity profiles to palladium systems. Research has shown that copper(I) salts can catalyze the cross-coupling of O-acetyl ketoximes with α,β-unsaturated aldehydes through synergistic copper/iminium catalysis [8]. This redox-neutral reaction allows modular synthesis of substituted pyridines under mild conditions with broad functional group tolerance, achieving yields ranging from 43-91% [9].
The copper catalyst serves dual roles: reducing the oxime nitrogen-oxygen bond to generate a nucleophilic copper(II) enamide intermediate, and subsequently oxidizing the dihydropyridine intermediate to the final pyridine product [8]. This methodology demonstrates particular utility for incorporating diverse substituents around the pyridine ring.
Iron-Catalyzed Cyclization Methods
Iron catalysis has emerged as an attractive alternative due to the abundance and low toxicity of iron compared to other transition metals. Iron(III) chloride has been shown to catalyze the cyclization of ketoxime acetates with aldehydes, producing 2,4,6-triarylsubstituted symmetrical pyridines in high yields without requiring additives [10]. This green synthetic approach operates at 100°C and demonstrates excellent functional group tolerance.
Heterocyclic condensation reactions constitute the classical and most widely employed methods for pyridine synthesis, offering direct construction of the pyridine ring from readily available starting materials [11] [12].
Hantzsch Pyridine Synthesis
The Hantzsch synthesis represents one of the most fundamental approaches to pyridine construction. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and ammonia to yield symmetrical pyridines [13] [12]. The process typically proceeds through initial aldol condensation followed by cyclization and oxidation steps.
For 5-Methyl-2-(p-tolyl)pyridine synthesis, the Hantzsch approach would require p-tolualdehyde, acetoacetate derivatives, and ammonia under thermal conditions. The reaction mechanism involves formation of intermediate dihydropyridine species that require subsequent oxidation to achieve aromaticity. Oxidizing agents such as nitric acid, cerium ammonium nitrate, or molecular oxygen can be employed for this transformation [13].
Chichibabin Pyridine Synthesis
The Chichibabin synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at elevated temperatures (350-500°C) over oxide catalysts such as modified alumina or silica [14]. This method is particularly suitable for industrial-scale production of methylpyridines.
The process typically employs continuous flow conditions with reactants passed over the catalyst bed. For methylated pyridine derivatives, the reaction of acetaldehyde with ammonia produces 2-methylpyridine and 4-methylpyridine as a mixture, while acrolein and ammonia yield 3-methylpyridine and pyridine [14]. The high-temperature conditions necessitate specialized equipment but provide excellent atom economy.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz reaction offers a direct route to pyridines through the condensation of β-ketoesters with α,β-unsaturated ketones in the presence of ammonia or amines [12]. This method provides aromatic pyridines directly without requiring a separate oxidation step, making it operationally simpler than the Hantzsch approach.
The reaction proceeds through initial Michael addition followed by cyclization and elimination of water or alcohol. The method demonstrates good functional group tolerance and can accommodate various substitution patterns around the pyridine ring [12].
Guareschi-Thorpe Reaction
Recent advances in the Guareschi-Thorpe synthesis have demonstrated its utility for preparing hydroxycyanopyridines through three-component condensation of alkyl cyanoacetate or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in aqueous medium [15]. This environmentally benign approach operates under green buffer conditions and provides high yields with simple work-up procedures.
The development of environmentally sustainable synthetic methodologies has led to significant advances in microwave-assisted and solvent-free approaches for pyridine synthesis [16] [17] [18].
Microwave-Enhanced Condensation Reactions
Microwave irradiation dramatically accelerates traditional condensation reactions while often improving yields and reducing by-product formation [18]. A four-component, one-pot condensation procedure has been developed for synthesizing polysubstituted annulated pyridines using microwave assistance [19]. This modified Kröhnke procedure employs N-phenacylpyridinium bromide, aromatic aldehydes, acetophenones or cyclic ketones in the presence of ammonium acetate and acetic acid.
The microwave-assisted approach reduces reaction times from days to hours while maintaining high yields. The enhanced heating profile provided by microwave irradiation enables more uniform energy distribution and reduces the formation of thermal degradation products [19].
Solvent-Free Methodologies
Solvent-free synthesis represents an ideal approach from environmental and economic perspectives. Research has demonstrated the successful synthesis of imidazo[1,2-a]pyridine derivatives through catalyst-free and solvent-free condensation of α-halogenated ketones with 2-aminopyridines [20] [21]. These reactions proceed under mild conditions with simple experimental procedures and short reaction times.
The absence of solvent eliminates waste stream concerns and simplifies product isolation. The reactions typically employ solid-phase mixing of reactants followed by thermal activation, often achieving yields comparable to or superior to solution-phase methods [21].
Green Chemistry Approaches
Advanced green chemistry methodologies have incorporated agro-waste extracts as catalysts for pyridine synthesis [18]. Water extract of lemon fruit shell ash has been employed as a homogeneous organocatalyst for microwave-accelerated synthesis of pyrano[2,3-d]pyrimidine derivatives. This approach avoids external bases, additives, and conventional solvents while providing excellent yields.
The integration of microwave activation with bio-derived catalysts represents a significant advancement in sustainable organic synthesis, demonstrating that effective catalytic systems can be derived from renewable feedstocks [18].
The purification and isolation of 5-Methyl-2-(p-tolyl)pyridine requires careful consideration of the compound's physicochemical properties and the nature of potential impurities present in the crude reaction mixture [22] [23].
Chromatographic Separation Methods
Column chromatography remains the most widely employed technique for purifying substituted pyridines. Silica gel chromatography using ethyl acetate as eluent has proven effective for isolating pyridine derivatives with purities exceeding 95% [4]. The method provides excellent separation of constitutional isomers and enables removal of unreacted starting materials and by-products.
High-performance liquid chromatography (HPLC) analysis is routinely employed for purity assessment, with typical purities of 98.2-99.0% achievable through careful optimization of chromatographic conditions [23]. Preparative chromatography can handle gram-scale quantities, making it suitable for both analytical and preparative applications [24].
pH-Zone-Refining Counter-Current Chromatography
pH-zone-refining counter-current chromatography has emerged as a powerful technique for separating pyridine derivatives from synthetic mixtures [23]. This method employs a two-phase solvent system consisting of methyl tert-butyl ether-tetrahydrofuran-water at optimized volume ratios, with triethylamine added to the organic phase as a retainer and hydrochloric acid to the aqueous phase as an eluter.
The technique has demonstrated exceptional efficiency in separating structurally similar pyridine derivatives, achieving purities exceeding 98.5% with good recovery rates. The method is particularly valuable for isolating products from multicomponent reactions where conventional separation techniques may prove inadequate [23].
Crystallization and Recrystallization
Crystallization techniques offer significant advantages for large-scale purification operations. The crystal structure of pyridine compounds has been extensively studied, revealing orthorhombic crystal systems that can be exploited for purification purposes [25] [26]. Recrystallization from ethanol or other suitable solvents can achieve purities of 98-99.5% with recoveries of 80-95%.
The formation of crystalline hydrates, such as pyridine trihydrate, provides alternative crystallization pathways that may be advantageous for specific purification challenges [26]. Understanding the polymorphic behavior of the target compound is crucial for optimizing crystallization conditions.
Distillation Techniques
Fractional distillation remains a classical and effective method for purifying pyridine derivatives. The technique requires careful attention to the removal of water and other volatile impurities [22]. Recommended protocols involve initial drying over solid potassium hydroxide followed by fractional distillation over molecular sieves.
The process typically achieves purities of 99.5% with excellent recovery rates of 85-95%. The method is particularly suitable for volatile pyridine derivatives and can be readily scaled for industrial applications [22] [27].
Specialized Extraction Methods
Phenylboronic acid solid-phase extraction (PBA-SPE) has been developed as a specialized technique for selective removal or purification of pyridine compounds [28]. This method exploits the ability of phenylboronic acid to form reversible covalent bonds with nitrogen-containing heterocycles.
The technique demonstrates high selectivity for pyridine derivatives, enabling their separation from complex mixtures containing other heterocycles. Aprotic solvents such as methyl tert-butyl ether are employed for washing, while protic solvents like methanol facilitate quantitative elution of the purified pyridines [28].
Complex Formation and Regeneration
Traditional purification methods have employed complex formation with metal salts such as zinc chloride or mercuric chloride [22] [27]. These complexes can be readily recrystallized from ethanol, and the free pyridine base can be subsequently liberated through treatment with concentrated sodium hydroxide solution.
While effective, these methods require careful handling of heavy metal reagents and appropriate waste disposal procedures. The complexation approach is particularly useful for separating pyridines from non-basic impurities and can achieve high purification factors [27].